1',4',5-Trihydroxy-3',7-dimethyl[2,2'-binaphthalene]-1,4,5',8'-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,4’,5-Trihydroxy-3’,7-dimethyl[2,2’-binaphthalene]-1,4,5’,8’-tetrone is a complex organic compound characterized by its unique binaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,4’,5-Trihydroxy-3’,7-dimethyl[2,2’-binaphthalene]-1,4,5’,8’-tetrone typically involves multi-step organic reactions. One common approach is the oxidative coupling of naphthalene derivatives under controlled conditions. The reaction often requires the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1’,4’,5-Trihydroxy-3’,7-dimethyl[2,2’-binaphthalene]-1,4,5’,8’-tetrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted binaphthalenes, depending on the specific reagents and conditions used.
Scientific Research Applications
1’,4’,5-Trihydroxy-3’,7-dimethyl[2,2’-binaphthalene]-1,4,5’,8’-tetrone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1’,4’,5-Trihydroxy-3’,7-dimethyl[2,2’-binaphthalene]-1,4,5’,8’-tetrone exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and cellular processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dihydroxy-2,3-dimethyl[2,2’-binaphthalene]-1,4,5,8-tetrone
- 1,5-Dihydroxy-3,7-dimethyl[2,2’-binaphthalene]-1,4,5,8-tetrone
Uniqueness
1’,4’,5-Trihydroxy-3’,7-dimethyl[2,2’-binaphthalene]-1,4,5’,8’-tetrone is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical reactivity and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
51876-12-1 |
---|---|
Molecular Formula |
C22H14O7 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-methyl-3-(1,4,5-trihydroxy-7-methylnaphthalen-2-yl)naphthalene-1,4,5,8-tetrone |
InChI |
InChI=1S/C22H14O7/c1-8-5-10-17(14(25)6-8)15(26)7-11(21(10)28)16-9(2)20(27)18-12(23)3-4-13(24)19(18)22(16)29/h3-7,25-26,28H,1-2H3 |
InChI Key |
UXDVKZVNMPFURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=C2C(=C1)O)O)C3=C(C(=O)C4=C(C3=O)C(=O)C=CC4=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.